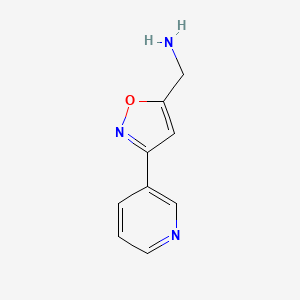

1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTBIZDUNOAXTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475408 | |

| Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543713-43-5 | |

| Record name | 1-[3-(Pyridin-3-yl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Reactivity of 1 3 Pyridin 3 Ylisoxazol 5 Yl Methanamine and Its Derivatives

Pioneering and Modern Synthetic Routes to the Isoxazole (B147169) Core

The construction of the isoxazole ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years. researchgate.net These strategies can be broadly categorized into cyclization reactions, functional group transformations, and cycloaddition reactions.

Cyclization reactions are a fundamental approach to forming the isoxazole ring, typically involving the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. researchgate.net This method relies on the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

Another powerful cyclization strategy is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This reaction proceeds under mild conditions using various electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂), to produce highly substituted isoxazoles in good to excellent yields. nih.govnih.gov This method is versatile and accommodates a wide range of functional groups. nih.gov

| Cyclization Method | Key Reactants | Typical Conditions | Product Type |

| Condensation-Cyclization | 1,3-Diketone, Hydroxylamine | Reflux in ethanol | 3,5-Disubstituted isoxazole |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime, Electrophile (e.g., ICl) | Dichloromethane (B109758), room temperature | 3,4,5-Trisubstituted isoxazole |

| Intramolecular Oxidative Cycloaddition | Aldoxime with alkene/alkyne moiety | Oxidant (e.g., bleach) | Fused/Bicyclic isoxazole |

This table provides a summary of common cyclization strategies for isoxazole synthesis.

The isoxazole scaffold can also be assembled through transformations of other heterocyclic systems or acyclic precursors. For instance, the ring-opening of cyclopropyl (B3062369) oximes in the presence of phosphorus oxychloride (POCl₃) can lead to the formation of substituted isoxazoles through an intramolecular nucleophilic vinylic substitution reaction. mdpi.com Furthermore, isoxazoles can be considered masked forms of other useful synthetic units; the isoxazole ring can be cleaved under reductive or basic conditions to reveal difunctionalized compounds like β-hydroxy ketones or γ-amino alcohols, which can then be used in further synthetic steps. researchgate.net

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is one of the most widely used and efficient methods for synthesizing the isoxazole ring. nih.govsphinxsai.com This reaction involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. researchgate.net The reaction with an alkyne directly yields a substituted isoxazole.

Nitrile oxides are unstable intermediates and are usually generated in situ. Common methods for their generation include:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method where a base, such as triethylamine (B128534), is used to eliminate HCl. nih.govnih.gov

Oxidation of aldoximes: Various oxidizing agents, including bleach (NaOCl) or chloramine-T, can convert aldoximes to nitrile oxides. researchgate.netmdpi.com

Dehydration of primary nitro compounds: This method can be performed in the presence of a dipolarophile to trap the generated nitrile oxide. nih.gov

The choice of reactants and conditions allows for the regioselective synthesis of either 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles. nih.govrsc.org For the synthesis of the 3-(pyridin-3-yl) core of the target molecule, a 1,3-dipolar cycloaddition between pyridine-3-carbonitrile (B1148548) oxide and a suitable alkyne would be a primary strategy.

| Nitrile Oxide Precursor | Generation Method | Reagent/Conditions |

| Hydroximoyl Chloride | Dehydrohalogenation | Triethylamine (Et₃N) |

| Aldoxime | Oxidation | Sodium hypochlorite (B82951) (NaOCl), Chloramine-T |

| Primary Nitroalkane | Dehydration | p-Toluenesulfonic acid (p-TsOH) |

This table outlines common methods for the in situ generation of nitrile oxides for cycloaddition reactions.

Synthetic Approaches to the Methanamine Moiety of 1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine

Once the 3-(pyridin-3-yl)isoxazole core is established, the next critical step is the introduction of the methanamine group at the C5 position. This typically involves the synthesis of a precursor molecule with a functional group at the C5 position that can be readily converted into an aminomethyl group.

A common strategy involves the use of a 5-carboxy or 5-cyano substituted isoxazole. For example, a 3-(pyridin-3-yl)isoxazole-5-carbonitrile could be synthesized via a cycloaddition reaction. The nitrile group can then be reduced to the primary amine.

Common synthetic routes to 5-(aminomethyl)isoxazoles include:

Reduction of 5-Cyanoisoxazoles: The cyano group is a versatile precursor to an aminomethyl group. It can be reduced using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon), to yield the desired 5-(aminomethyl)isoxazole.

Gabriel Synthesis from 5-(Halomethyl)isoxazoles: A 5-(chloromethyl) or 5-(bromomethyl)isoxazole (B1312588) can be reacted with potassium phthalimide, followed by hydrazinolysis, to produce the primary amine.

Curtius or Hofmann Rearrangement: Starting from a 3-(pyridin-3-yl)isoxazole-5-carboxylic acid, the corresponding acyl azide (B81097) can be prepared and subjected to a Curtius rearrangement to form an isocyanate, which is then hydrolyzed to the amine. Alternatively, the corresponding 5-carboxamide can undergo a Hofmann rearrangement.

A series of 5-aminoalkylisoxazoles have been prepared for pharmacological testing, highlighting the importance of this structural motif. acs.org

Optimization of Reaction Parameters and Yields for this compound Synthesis

Key Optimization Parameters for 1,3-Dipolar Cycloaddition:

Base: The choice and stoichiometry of the base used for generating the nitrile oxide from a hydroximoyl chloride precursor are critical. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases like sodium bicarbonate (NaHCO₃). rsc.org The base must be strong enough to effect dehydrohalogenation but not so strong as to cause undesired side reactions.

Solvent: The reaction can be performed in a variety of solvents, from chlorinated hydrocarbons like dichloromethane (DCM) to polar aprotic solvents like tetrahydrofuran (B95107) (THF). nih.gov In some cases, solvent-free conditions, such as ball-milling, have been shown to be highly efficient and environmentally friendly. nih.gov

Temperature: Cycloaddition reactions can be sensitive to temperature. While many proceed at room temperature, cooling may be required to control regioselectivity or prevent the dimerization of the nitrile oxide into a furoxan byproduct. nih.gov In other cases, heating may be necessary to achieve a reasonable reaction rate. nih.gov

Catalyst: While many 1,3-dipolar cycloadditions are uncatalyzed, the use of catalysts, such as copper(I) in copper-catalyzed azide-alkyne cycloaddition (CuAAC) analogues, can improve yields and regioselectivity. For some intramolecular cycloadditions, Lewis acids like ZrCl₄ have been used. nih.gov

For the subsequent reduction of a nitrile or other precursor to the methanamine, optimization would focus on the choice of reducing agent, solvent, temperature, and reaction time to maximize the yield of the primary amine while minimizing over-reduction or side reactions.

Exploration of Chemical Reactivity and Potential Transformations of this compound

The chemical reactivity of this compound is dictated by its three principal functional groups: the primary amine, the pyridine (B92270) ring, and the isoxazole ring.

Reactions of the Methanamine Group: The primary amine is a nucleophilic center and is expected to undergo typical reactions of alkylamines. These include N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones. rsc.orgnih.gov These transformations are valuable for creating libraries of derivatives for structure-activity relationship studies.

Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated to form pyridinium (B92312) salts. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The presence of the isoxazole substituent will influence the position of any substitution.

Reactions of the Isoxazole Ring: The isoxazole ring is an aromatic heterocycle and is generally stable. ontosight.aichemicalbook.com However, it possesses a weak N-O bond, which can be cleaved under certain conditions, particularly reduction (e.g., catalytic hydrogenation) or in the presence of strong bases. researchgate.net This ring-opening can be a synthetically useful transformation, unmasking other functional groups. The ring can also undergo electrophilic substitution, with the electron-donating oxygen and electron-withdrawing nitrogen influencing the regiochemistry. chemicalbook.com Additionally, photochemical rearrangements of isoxazoles are known to occur. doi.org

The interplay of these functional groups allows for a wide range of potential chemical transformations, making this compound a versatile scaffold for further chemical exploration. researchgate.net

Design and Synthesis of Analogs and Structurally Related Derivatives of this compound

The design and synthesis of analogs of this compound are centered around the core 3-(pyridin-3-yl)isoxazole scaffold. Modifications are typically introduced by altering substituents on the pyridine ring, varying the functional group at the 5-position of the isoxazole ring, or modifying the aminomethyl side chain. The primary synthetic strategy for constructing the core heterocycle is the 1,3-dipolar cycloaddition reaction.

A cornerstone of isoxazole synthesis is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of a nitrile oxide with an alkyne. This method offers a high degree of regioselectivity, typically leading to the formation of 3,5-disubstituted isoxazoles. wikipedia.org The nitrile oxides are unstable and are therefore generated in situ from the corresponding aldoximes through oxidation or chlorination followed by base-induced elimination of HCl.

For the synthesis of the 3-(pyridin-3-yl)isoxazole core, the key intermediate is pyridine-3-carbonitrile oxide, which is generated from pyridine-3-carbaldehyde oxime. This nitrile oxide can then be reacted with a variety of alkynes to introduce different functionalities at the 5-position of the isoxazole ring.

A general synthetic approach to access the parent compound and its derivatives involves a multi-step sequence:

Formation of the Isoxazole Ring : 1,3-dipolar cycloaddition of pyridine-3-carbonitrile oxide with a suitable three-carbon alkyne dipolarophile. For instance, using propargyl alcohol would yield (3-(pyridin-3-yl)isoxazol-5-yl)methanol.

Functional Group Interconversion : The substituent at the 5-position is then converted to an amino group. If the starting alkyne was propargyl alcohol, the resulting hydroxymethyl group can be converted to a chloromethyl group using a reagent like thionyl chloride. researchgate.net

Introduction of the Amino Group : The 5-(chloromethyl) derivative can then undergo nucleophilic substitution with ammonia (B1221849) or a primary amine to yield the desired methanamine derivative. An alternative route involves the synthesis of 3-(pyridin-3-yl)isoxazole-5-carbaldehyde, which can then be converted to the methanamine via reductive amination. researchgate.net

Building on this core structure, a variety of analogs have been designed and synthesized. For example, derivatives have been prepared where the aminomethyl group is further functionalized, such as in the case of N-methyl-1-(3-(pyridin-3-yl)isoxazol-5-yl)methanamine.

More complex derivatives have also been synthesized by linking the aminomethyl group to other molecular scaffolds. An example of this is the synthesis of coumarin-isoxazole-pyridine hybrids. In these compounds, the aminomethyl group of this compound is connected to a coumarin (B35378) moiety, resulting in molecules with potential for varied biological activities. The synthesis of these hybrids also relies on the initial construction of the 3-(pyridin-3-yl)isoxazole core, followed by coupling reactions.

The table below summarizes some of the synthesized analogs and derivatives of this compound, showcasing the versatility of the synthetic strategies employed.

| Compound Name | Structure | Synthetic Approach | Key Intermediates |

| (3-(Pyridin-3-yl)isoxazol-5-yl)methanol |  | 1,3-Dipolar cycloaddition | Pyridine-3-carbaldehyde oxime, Propargyl alcohol |

| 5-(Chloromethyl)-3-(pyridin-3-yl)isoxazole |  | Chlorination of (3-(pyridin-3-yl)isoxazol-5-yl)methanol | (3-(Pyridin-3-yl)isoxazol-5-yl)methanol, Thionyl chloride |

| 1-(3-(Pyridin-3-yl)isoxazol-5-yl)methanamine |  | Amination of 5-(chloromethyl)-3-(pyridin-3-yl)isoxazole | 5-(Chloromethyl)-3-(pyridin-3-yl)isoxazole, Ammonia |

| N-Methyl-1-(3-(pyridin-3-yl)isoxazol-5-yl)methanamine |  | Reductive amination or N-alkylation | 1-(3-Pyridin-3-yl)isoxazol-5-yl)methanamine, Formaldehyde/reducing agent |

| 4-(((3-(Pyridin-3-yl)isoxazol-5-yl)methyl)amino)-2H-chromen-2-one |  | Condensation reaction | 1-(3-Pyridin-3-yl)isoxazol-5-yl)methanamine, 4-Chloro-2H-chromen-2-one |

Further diversification of this class of compounds can be achieved by utilizing substituted pyridine-3-carbaldehyde oximes in the initial cycloaddition step, which would lead to analogs with substituents on the pyridine ring. Additionally, the reactivity of the parent compound's primary amine allows for the synthesis of a wide range of amides, sulfonamides, and ureas, further expanding the chemical space of this family of molecules. Another synthetic handle is the isoxazole ring itself, where, for instance, the C4 position can be functionalized, as demonstrated by the direct fluorination of related isoxazole systems. academie-sciences.fr

Computational and Theoretical Chemistry Investigations of 1 3 Pyridin 3 Ylisoxazol 5 Yl Methanamine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electron distribution and reactivity of 1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The distribution and energy of these orbitals are crucial in determining a molecule's reactivity.

For this compound, the HOMO is primarily localized on the pyridine (B92270) ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the isoxazole (B147169) ring, suggesting this area is susceptible to nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

This table is interactive. You can sort and filter the data.

The energy gap (ΔEg) between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller energy gap suggests the molecule is more reactive.

The calculated energy gap for this compound is 5.31 eV, indicating that the molecule is relatively stable.

Charge distribution analysis provides information about the partial atomic charges within a molecule, which influences its electrostatic interactions. The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

In this compound, the nitrogen and oxygen atoms of the isoxazole and pyridine rings exhibit negative electrostatic potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the methanamine group show a positive potential.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Simulations of this compound docked into the active site of various protein kinases have revealed key interactions. The pyridine and isoxazole rings often form hydrogen bonds and pi-pi stacking interactions with amino acid residues in the active site, while the methanamine group can act as a hydrogen bond donor. These interactions are crucial for the binding affinity and inhibitory activity of the compound.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.2 | Lys72, Glu91, Phe327 |

| Cyclin-Dependent Kinase 2 | -7.9 | Leu83, Asp86, Lys33 |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones.

For analogs of this compound, QSAR models have been developed to predict their inhibitory activity against various kinases. These models typically use a combination of electronic, steric, and hydrophobic descriptors. The models indicate that the presence of electron-withdrawing groups on the pyridine ring and bulky substituents on the methanamine group can enhance the biological activity.

Selection and Calculation of Molecular Descriptors

There is no specific information available in the scientific literature regarding the selection and calculation of molecular descriptors for this compound.

Development and Validation of Predictive QSAR Models

There are no published studies on the development and validation of predictive QSAR models for this compound.

Conformational Landscape and Tautomeric Studies of Related Heterocyclic Systems

While direct conformational and tautomeric studies on this compound are not available, research on related heterocyclic systems provides some insights into the potential structural dynamics. For instance, studies on pyridin-2-yl guanidine (B92328) derivatives have utilized NMR spectroscopy, X-ray crystallography, and theoretical calculations to analyze conformational preferences, highlighting the influence of intramolecular hydrogen bonding. researchgate.net Similarly, conformational analysis of other pyridyl derivatives, such as 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, has been conducted to understand structure-activity relationships. nih.gov Computational studies on ions like 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium have explored its physicochemical properties, structure, and reactivity through in-silico methods. nih.govresearchgate.net These examples underscore the methodologies that could be applied to understand the conformational landscape of this compound, should such research be undertaken.

Structure Activity Relationship Sar Elucidation for 1 3 Pyridin 3 Ylisoxazol 5 Yl Methanamine Derivatives

Identification of Key Pharmacophoric Features within the Isoxazole-Methanamine Scaffold

The 1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine core contains several key pharmacophoric features that are crucial for its interaction with biological targets. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For this scaffold, the primary features are the 3,5-disubstituted isoxazole (B147169) ring, the pyridine (B92270) ring, and the methanamine side chain.

The isoxazole ring itself is a five-membered aromatic heterocycle that serves as a versatile and structurally stable scaffold. nih.govnih.gov Its unique electronic properties and the specific arrangement of its nitrogen and oxygen atoms are fundamental to its function. These heteroatoms, particularly the ring nitrogen and the adjacent oxygen, can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in target proteins like enzymes and receptors. rsc.orgijprajournal.com The 3,5-disubstitution pattern is a common and effective arrangement that allows for the precise positioning of functional groups to optimize binding affinity and selectivity. nih.govresearchgate.net

The methanamine group at the 5-position introduces a basic nitrogen center. This primary amine is a potent hydrogen bond donor and can also form charged ionic interactions (salt bridges) with acidic residues such as aspartate or glutamate (B1630785) in a protein's active site. ontosight.ai This group is often vital for anchoring the molecule to its biological target.

The pyridine ring at the 3-position acts as a bioisostere of a phenyl ring but introduces a nitrogen atom that can also serve as a hydrogen bond acceptor, influencing the molecule's solubility and binding orientation. nih.govmdpi.com Together, these components create a distinct pharmacophore with a specific spatial arrangement of hydrogen bond donors, acceptors, and aromatic features that dictates its biological profile.

Table 1: Key Pharmacophoric Features and Their Potential Roles

| Feature | Group | Potential Biological Role |

|---|---|---|

| Hydrogen Bond Acceptor | Isoxazole Ring (N, O atoms) | Interaction with donor groups on the biological target. rsc.org |

| Hydrogen Bond Acceptor | Pyridine Ring (N atom) | Orientation within the binding pocket; enhances solubility. mdpi.com |

| Hydrogen Bond Donor | Methanamine (-NH2) | Anchoring to the target via hydrogen bonding. ontosight.ai |

| Basic Center/Cationic Group | Methanamine (-NH2) | Forms ionic interactions (salt bridges) with acidic residues. |

| Aromatic/Hydrophobic Region | Isoxazole and Pyridine Rings | Engages in π–π stacking or hydrophobic interactions. rsc.org |

| Rigid Scaffold | Isoxazole Ring | Provides structural rigidity to properly orient substituents. nih.gov |

Positional and Substituent Effects on the Pyridine Ring

The position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) is crucial as it dictates the vector and accessibility of its lone pair of electrons for hydrogen bonding. nih.gov In the case of the 3-pyridyl isomer, the nitrogen atom's position allows for specific interactions that may not be possible with other isomers, affecting the molecule's orientation in a binding site. Studies on related 3-aryl-isoxazole and oxadiazole structures have shown that replacing a phenyl ring with a pyridyl group can maintain or even enhance biological activity, highlighting its utility as a bioisostere. nih.gov

Substituents on the pyridine ring can further modulate the compound's properties. Electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, electron-withdrawing groups (EWGs) such as halogens (Cl, F) or nitro groups can decrease basicity but may introduce new contact points with the target or enhance membrane permeability. The placement of these substituents is also vital; for instance, a substituent at the position ortho to the isoxazole linkage could cause steric hindrance, forcing a change in the conformation between the two rings and altering the binding mode.

Table 2: Predicted Effects of Pyridine Ring Modifications

| Modification | Example Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Change Isomer Position | 2-Pyridyl or 4-Pyridyl | May increase or decrease | Alters the hydrogen bond acceptor vector and steric profile. nih.gov |

| Add Electron-Donating Group | -OCH3, -CH3 | Potentially increases | Enhances basicity of pyridine nitrogen, possibly strengthening H-bonds. |

| Add Electron-Withdrawing Group | -Cl, -F, -CF3 | Activity is variable | Reduces basicity but can introduce favorable halogen bonding or hydrophobic interactions. ijpca.org |

| Add Bulky Group | -t-Butyl | Likely decreases | May introduce steric hindrance, preventing optimal binding. |

Influence of Modifications to the Isoxazole Ring System

The isoxazole ring is not merely a linker but an active component of the pharmacophore. Its structural and electronic integrity is essential for maintaining the correct geometry for biological activity. Modifications to the isoxazole ring itself, though less common than substituting the appended rings, can have profound effects.

One possible modification is substitution at the C4 position of the isoxazole ring. This position is often unsubstituted in simple 3,5-diaryl isoxazoles. Introducing small substituents here can alter the electronic nature of the ring and, more importantly, can create steric effects that influence the relative orientation of the groups at the 3- and 5-positions. For example, SAR studies on some isoxazole series have revealed that adding a trifluoromethyl (-CF3) group at the C4 position is crucial for potent activity, suggesting it may fit into a specific hydrophobic pocket in the target protein. nih.gov

Another key aspect is the inherent chemical nature of the isoxazole ring, including the relatively weak N-O bond. nih.gov While generally stable, this bond can be susceptible to cleavage under certain metabolic conditions, which could be a factor in the compound's mechanism of action or its deactivation pathway. Swapping the isoxazole core for a more stable isostere, such as an oxazole (B20620) or a pyrazole, can help determine the importance of the N-O bond for activity.

Table 3: Predicted Effects of Isoxazole Ring Modifications

| Modification | Example Substituent | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C4-Position Substitution | -CH3, -Cl, -CF3 | Highly variable; can be critical | Fills a specific binding pocket or induces a favorable conformation. nih.gov |

| Isomeric Scaffolds | Oxazole (1,3-), Pyrazole | May decrease or change activity | Alters the position of heteroatoms, changing the dipole moment and H-bonding geometry. |

| Ring Saturation | Isoxazoline | Likely decreases or alters activity | Loss of aromaticity and planarity changes the shape and electronic properties significantly. |

Contributions of the Methanamine Side Chain to Biological Potency and Selectivity

The methanamine [-CH2-NH2] side chain at the 5-position is a powerful functional group that often plays a dominant role in determining biological potency and selectivity. Its primary amine provides a focal point for strong, directional interactions with the biological target.

The potency of many drugs is derived from their ability to form strong hydrogen bonds or ionic interactions, and the primary amine is capable of both. ontosight.ai As a hydrogen bond donor, it can interact with backbone carbonyls or specific amino acid side chains (e.g., Ser, Thr, Asn, Gln). In its protonated form (as an ammonium (B1175870) cation, -CH2-NH3+), it can form a strong salt bridge with negatively charged aspartate or glutamate residues, often anchoring the entire molecule in the active site.

Structure-activity relationship studies on related molecules frequently explore modifications to such amine groups.

N-Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) to the nitrogen can probe for space in the binding pocket. While N-methylation can sometimes increase potency, larger groups often lead to a decrease due to steric clash.

Chain Length: Varying the length of the carbon linker between the isoxazole ring and the amine (e.g., changing from methanamine to ethanamine) can test the optimal distance required to reach key interacting residues in the target protein.

Amine to Amide/Sulfonamide: Converting the basic amine to a neutral amide or sulfonamide is a common strategy to eliminate the positive charge and test the importance of the ionic interaction. This often results in a significant loss of activity, confirming the critical role of the basic amine.

Table 4: Predicted Effects of Methanamine Side Chain Modifications

| Modification | Example Structure | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| N-Methylation | -CH2-NHCH3 | Variable | May improve hydrophobic interactions or cause steric clash. |

| N,N-Dimethylation | -CH2-N(CH3)2 | Often decreases | Loss of hydrogen bond donating ability. |

| Chain Elongation | -(CH2)2-NH2 | May decrease | Alters the position of the basic amine, potentially misaligning it with key target residues. |

| Conversion to Amide | -CH2-NHC(O)CH3 | Typically decreases significantly | Removes the basic center and positive charge, preventing ionic interactions. |

Comparative SAR Analysis with Other Isoxazole-Based Heterocycles and Related Scaffolds

To fully understand the role of the this compound scaffold, it is useful to compare it with other related heterocyclic systems. In drug design, isoxazoles are often compared with bioisosteric rings like oxazoles, pyrazoles, and triazoles to fine-tune properties. rsc.org

The key difference between an isoxazole (a 1,2-azole) and an oxazole (a 1,3-azole) is the relative position of the oxygen and nitrogen atoms. This seemingly small change significantly alters the electronic distribution, dipole moment, and the vectors of the hydrogen bond accepting lone pairs on the heteroatoms. rsc.org Consequently, an oxazole-based analog may exhibit a completely different binding mode and biological activity profile compared to its isoxazole counterpart.

Preclinical Pharmacological Spectrum and Mechanistic Insights of 1 3 Pyridin 3 Ylisoxazol 5 Yl Methanamine

Anticancer Activities: In Vitro Cell Line Studies and Molecular Pathways

There is no publicly available research detailing the in vitro anticancer activities of 1-(3-Pyridin-3-ylisoxazol-5-YL)methanamine against any cancer cell lines.

Mechanisms of Cell Cycle Perturbation and Apoptosis Induction

Specific studies on the ability of this compound to perturb the cell cycle or induce apoptosis in cancer cells have not been reported in the scientific literature.

Investigation of Kinase Inhibition and Other Enzyme Modulation

The potential for this compound to act as a kinase inhibitor or modulate the activity of other enzymes has not been investigated in published preclinical studies.

Antimicrobial Efficacy: In Vitro Studies Against Bacterial Strains

There are no available reports on the in vitro antimicrobial efficacy of this compound against any bacterial strains.

Bacteriostatic and Bactericidal Actions

Data on the bacteriostatic or bactericidal actions of this compound are not present in the current body of scientific literature.

Inhibition of Biofilm Formation

No studies have been published that investigate the potential of this compound to inhibit biofilm formation in any bacterial species.

Antiviral Activities: Preclinical Investigations

Preclinical investigations into the antiviral activities of this compound against any viral pathogens have not been documented in publicly accessible research.

Proposed Antiviral Mechanisms of Action

Without specific studies on this compound, its precise antiviral mechanism remains unelucidated. However, based on the known mechanisms of related pyridine (B92270) and isoxazole (B147169) derivatives, several potential pathways can be hypothesized.

Pyridine-containing compounds have been shown to inhibit viral replication through various mechanisms. nih.govresearchgate.net These can include the inhibition of key viral enzymes such as reverse transcriptase (in the case of retroviruses like HIV), polymerase, and protease. nih.govresearchgate.net Some derivatives interfere with viral entry, maturation, or release from host cells. nih.gov

For flaviviruses like Zika and West Nile virus, potential targets for small molecule inhibitors include viral enzymes essential for replication, such as the NS5 RNA-dependent RNA polymerase (RdRp) and the NS2B/NS3 protease. nih.govnih.gov It is plausible that a compound like this compound could exert its antiviral effect by targeting one of these viral proteins.

Exploration of Other Preclinical Biological Applications (e.g., CNS-related activities)

Specific preclinical data on the central nervous system (CNS) activities of this compound are not available in the reviewed literature.

Nevertheless, the pyridine scaffold is a common feature in many CNS-active drugs. Pyridine derivatives have been developed for a wide array of neurological and psychiatric conditions, acting on various receptors and enzymes within the CNS. The nitrogen atom in the pyridine ring is often crucial for the pharmacological profile of these drugs.

Similarly, some isoxazole-containing compounds have been investigated for their CNS effects. For example, certain derivatives have been explored as positive allosteric modulators of metabotropic glutamate (B1630785) receptors, which are implicated in schizophrenia and other CNS disorders. nih.gov

Given the presence of these pharmacologically active moieties, it is conceivable that this compound could exhibit some CNS-related activities. However, without experimental data from receptor binding assays, electrophysiological studies, or animal models of CNS disorders, any discussion of its potential CNS applications remains purely speculative.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Emerging Research Frontiers for this compound: A Prospective Analysis

While the specific compound this compound is not extensively characterized in publicly available scientific literature, its constituent pyridinylisoxazole core is a recognized scaffold in medicinal chemistry. This suggests a latent potential for therapeutic applications. This article explores prospective research directions and unaddressed questions surrounding this compound, based on the known activities of structurally related molecules and general principles of drug discovery.

Q & A

Advanced Research Question

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 40°C/75% RH; monitor degradation via LC-MS every 24 hours .

- Oxidative Stress : Expose to HO (0.1–1 mM) to simulate in vivo oxidative environments .

- Light Sensitivity : Store in amber vials and assess photodegradation under UV/Vis light (300–800 nm) .

How can computational methods predict the compound’s ADMET properties?

Advanced Research Question

- Software Tools : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (e.g., CHARMM-GUI) to predict membrane penetration .

- Validation : Compare predictions with experimental Caco-2 permeability assays or microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.